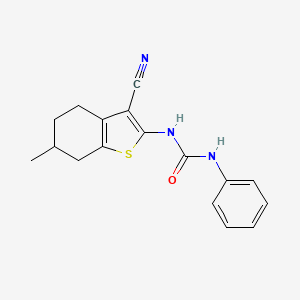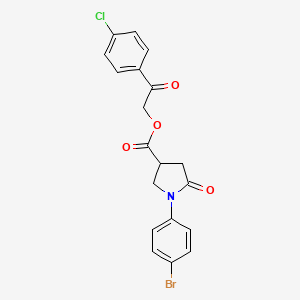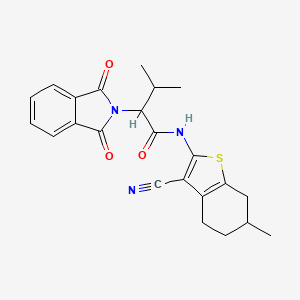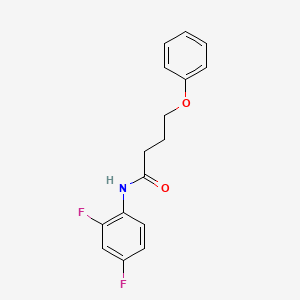
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea, also known as CTBU, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in medical research. CTBU is a small molecule that has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea is that it is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. However, one limitation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea. One area of interest is in the development of new anti-inflammatory and anti-tumor therapies based on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea. Another area of interest is in the study of the biochemical and physiological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea, which may lead to the discovery of new therapeutic targets.
In addition, further research is needed to fully understand the mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea, which may provide insights into the development of new drugs and therapies. Finally, research is needed to explore the potential of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea in other areas of medicine, such as the treatment of infectious diseases and neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea involves a multi-step process that begins with the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with phenyl isocyanate. This reaction yields the intermediate product, which is then treated with hydrochloric acid and potassium carbonate to form the final product, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea.
Applications De Recherche Scientifique
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been the subject of numerous scientific studies due to its potential applications in medical research. One area of interest is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to inhibit the production of inflammatory cytokines, which are known to play a role in the development of these diseases.
Another area of interest is in the treatment of cancer. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to have anti-tumor properties, which may make it a useful tool in the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-7-8-13-14(10-18)16(22-15(13)9-11)20-17(21)19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTAPPWQQLDMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4929209.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)



![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)


![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4929294.png)
![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)